7-[2-(3,3-Difluoro-4-phenoxybut-1-EN-1-YL)-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Description
Contextualization of Tafluprost (B1681877) as a Prodrug and Tafluprost Acid as its Active Metabolite
Tafluprost is an ester prodrug, meaning it is administered in an inactive form and subsequently converted into its active metabolite within the body nih.govwikipedia.orgmims.comdrugbank.comtga.gov.auaoa.orgfda.gov. This conversion is a crucial step for its pharmacological action. Upon topical ocular administration, tafluprost is rapidly hydrolyzed by esterases present in the cornea to yield tafluprost acid nih.govwikipedia.orgmims.comdrugbank.comtga.gov.auaoa.org. Tafluprost acid, also known by its research code AFP-172, is recognized as the pharmacologically active agent fda.govfda.gov.
The metabolic pathway of tafluprost acid extends beyond its initial formation. It undergoes further metabolism through fatty acid β-oxidation and phase II conjugation, leading to the formation of metabolites such as 1,2,3,4-tetranor acid nih.govmims.comdrugbank.comtga.gov.auaoa.org. This metabolic characteristic highlights the importance of tafluprost acid as the direct mediator of the compound's effects.
Chemically, tafluprost is a fluorinated analogue of prostaglandin (B15479496) F2α (PGF2α) nih.govwikipedia.orgmims.comtga.gov.aufda.gov. Its active metabolite, tafluprost acid, functions as a highly potent and selective agonist for the prostanoid FP receptor mims.comdrugbank.comtga.gov.aufda.govfda.govchemicalbook.comnih.gov. Research has demonstrated that tafluprost acid exhibits a significantly higher affinity for the FP receptor compared to other prostaglandin analogues. For instance, its affinity for the FP receptor is approximately 12 times greater than that of latanoprost (B1674536) acid, with a reported Ki value of 0.4 nM for tafluprost acid versus 4.7 nM for latanoprost acid drugbank.comtga.gov.auchemicalbook.comtga.gov.au. This high selectivity and affinity underscore its potent pharmacological profile.
Table 1: Comparison of FP Receptor Affinity
| Compound | Ki for FP Receptor (nM) | Reference |
| Tafluprost Acid | 0.4 | drugbank.comtga.gov.auchemicalbook.comtga.gov.au |
| Latanoprost Acid | 4.7 | drugbank.comchemicalbook.com |
Overview of Prostaglandin F2α Analogues in Ocular Pharmacological Research
Prostaglandin F2α (PGF2α) analogues constitute a pivotal class of ocular hypotensive agents widely investigated and utilized in the management of elevated intraocular pressure (IOP) nih.govtandfonline.comjrmds.in. Elevated IOP is a significant risk factor for various ocular conditions, and the primary therapeutic strategy often involves its reduction nih.govjrmds.in.
The introduction of PGF2α analogues marked a significant advancement in ocular pharmacology due to their distinct mechanism of action and potent IOP-lowering effects tandfonline.com. These compounds are generally considered a first-line therapeutic option for conditions characterized by elevated IOP aoa.orgnih.govtandfonline.comjrmds.in.
The fundamental mechanism by which PGF2α analogues exert their effect is by increasing the outflow of aqueous humor from the eye nih.govwikipedia.orgmims.comdrugbank.comtga.gov.aufda.govnih.govnih.govjrmds.indroracle.aihres.ca. The primary pathway implicated in this increased outflow is the uveoscleral pathway nih.govwikipedia.orgmims.comdrugbank.comtga.gov.aufda.govnih.govnih.govdroracle.aihres.ca. Studies in both animal models and humans suggest that this is the main route of action drugbank.comnih.gov. While the uveoscleral pathway is predominant, some research indicates that these analogues may also contribute to aqueous humor drainage through the conventional (trabecular) pathway nih.govjrmds.in. This involves the binding of PGF2α and its analogues to FP receptors in the ciliary muscle, leading to ciliary muscle relaxation and subsequent increase in aqueous humor outflow nih.gov.
Other well-known PGF2α analogues in ocular pharmacological research include latanoprost, travoprost (B1681362), and bimatoprost (B1667075) wikipedia.orgnih.govtandfonline.comjrmds.in. These compounds, like tafluprost acid, are designed to mimic the effects of naturally occurring PGF2α, which are derived from arachidonic acid and possess a wide range of biological functions arvojournals.org. While PGF2α itself has been observed to increase IOP at high doses, its synthetic analogues are specifically engineered to leverage the IOP-lowering effects by enhancing aqueous humor outflow arvojournals.org. Research findings consistently demonstrate the ability of these analogues to significantly reduce IOP, making them indispensable tools in ocular pharmacological research and therapeutic applications nih.govnih.govresearchgate.net.
Properties
IUPAC Name |
7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQXRQVVYTYYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694020 | |
| Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209860-88-8 | |
| Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Pharmacology of Tafluprost Acid
Prostanoid Receptor Agonism and Selectivity
Tafluprost (B1681877) acid functions as a highly potent and selective agonist for the prostanoid FP receptor, a member of the G-protein-coupled receptor superfamily. researchgate.net This high degree of selectivity is crucial to its mechanism of action and minimizes off-target effects.
Research has consistently demonstrated the high binding affinity of tafluprost acid for the human prostanoid FP receptor. medchemexpress.com Studies report a dissociation constant (Ki) of approximately 0.4 nM, indicating a very strong and specific interaction between the molecule and the receptor. tga.gov.autga.gov.aupom.go.idmims.com This affinity is notably higher than that of other prostaglandin (B15479496) analogs; for instance, tafluprost acid's affinity for the FP receptor is approximately 12 times greater than that of latanoprost's active acid form. tga.gov.audrugbank.comtga.gov.au The potent binding is attributed in part to the 15,15-difluoro substitution in its chemical structure.
The selectivity of tafluprost acid for the FP receptor is a key characteristic of its pharmacological profile. While it binds potently to the FP receptor, its affinity for other prostanoid receptor subtypes is significantly lower. It exhibits a weak binding affinity for the prostanoid EP3 receptor, reported to be 126 times weaker than its affinity for the FP receptor, with an IC50 value of 67 nM. medchemexpress.comabmole.com Its interaction with other receptors, such as EP2, DP, IP, and TP, is considered negligible. This high selectivity ensures that its physiological effects are primarily mediated through the FP receptor pathway.
Interactive Table 1: Comparative Binding Affinity of Tafluprost Acid for Prostanoid Receptors
| Prostanoid Receptor Subtype | Binding Affinity (Value) | Relative Selectivity (Compared to FP) | Key Finding |
| FP | Ki: ~0.4 nM tga.gov.autga.gov.aupom.go.idmims.com | - | Potent and highly selective agonist. tga.gov.aumedchemexpress.com |
| EP3 | IC50: 67 nM medchemexpress.comabmole.com | ~126-fold lower than FP medchemexpress.commdpi.com | Exhibits some affinity, but significantly less than for the FP receptor. |
| EP2 | Negligible | Very Low | Shows negligible affinity. |
| DP | Negligible | Very Low | Shows negligible affinity. |
| IP | Negligible | Very Low | Shows negligible affinity. |
| TP | Negligible | Very Low | Shows negligible affinity. |
Intracellular Signaling Cascades Initiated by Tafluprost Acid-FP Receptor Interaction
Activation of the FP receptor by tafluprost acid initiates a well-defined intracellular signaling cascade. As a G-protein-coupled receptor, the FP receptor, upon agonist binding, activates the Gq/11 protein. This, in turn, stimulates the enzyme phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov This mobilization of intracellular calcium is a critical step that leads to the downstream physiological effects of the drug. nih.gov
Mechanisms of Aqueous Humor Outflow Dynamics Modulation by Tafluprost Acid
The primary mechanism by which tafluprost acid reduces intraocular pressure is by increasing the outflow of aqueous humor from the eye. patsnap.comdrugbank.com This is accomplished mainly by enhancing the uveoscleral outflow pathway, which is a secondary drainage route for aqueous humor. patsnap.compom.go.idmims.com
Studies in both animals and humans confirm that the principal mechanism of action for tafluprost acid is the enhancement of uveoscleral outflow. drugbank.compom.go.idmims.com This is achieved through the remodeling of the extracellular matrix (ECM) within the ciliary muscle. The binding of tafluprost acid to FP receptors on ciliary muscle cells leads to an upregulation in the expression of matrix metalloproteinases (MMPs), which are enzymes responsible for degrading ECM components. nih.gov Concurrently, there is a downregulation of tissue inhibitors of metalloproteinases (TIMPs). This shift in the balance between MMPs and TIMPs results in the degradation of collagen and other ECM proteins, which widens the spaces between the ciliary muscle bundles. The reduced hydraulic resistance in this tissue facilitates a greater outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP. wikipedia.org
Investigation of Tafluprost Acid's Influence on Melanogenesis Pathways in Ocular Tissues
Tafluprost acid, the active metabolite of the prostaglandin F2α (FP) receptor agonist tafluprost, has been observed to influence pigmentation in ocular tissues, a phenomenon common to prostaglandin analogs used in ophthalmic applications. ovid.comelsevierpure.com This effect is primarily attributed to the stimulation of melanogenesis, the biochemical process of melanin (B1238610) synthesis, within iridial melanocytes. elsevierpure.com The change in pigmentation arises from an increased production and accumulation of melanin within existing melanocytes, rather than an increase in the number of these cells. nv.gov
The molecular interactions underpinning this process are complex and begin with the binding of tafluprost acid to the prostanoid FP receptor. nih.gov Research indicates that tafluprost acid possesses a notably high affinity for the FP receptor, which is significantly greater than that of other prostaglandin analogs like latanoprost (B1674536) acid. nih.gov This high-affinity binding is the initiating step that triggers downstream signaling cascades within the melanocytes of the iris.
While the complete signaling pathway specific to tafluprost acid is not fully elucidated in the available scientific literature, the general mechanism for prostaglandin-induced melanogenesis involves the upregulation of key enzymes and transcription factors. The primary enzyme in this pathway is tyrosinase, which catalyzes the rate-limiting step in melanin production. elsevierpure.comresearchgate.net Activation of the FP receptor is believed to lead to an increase in the transcription of the tyrosinase gene, resulting in higher levels of the tyrosinase enzyme and consequently, enhanced melanin synthesis. elsevierpure.com
In addition to tyrosinase, other related proteins play crucial roles in the melanogenesis pathway. These include tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2). The expression of these melanogenic enzymes is regulated by the microphthalmia-associated transcription factor (MITF), which acts as a master regulator of melanocyte development and function. nih.govresearchgate.net It is hypothesized that the signaling cascade initiated by tafluprost acid binding to the FP receptor ultimately influences MITF activity, leading to the coordinated upregulation of tyrosinase, TRP-1, and TRP-2, thereby increasing melanin production.
Interestingly, one in vitro study has suggested that tafluprost exhibits less potent stimulatory effects on melanogenesis compared to latanoprost. nih.gov This finding presents a nuanced view, suggesting that while tafluprost acid has a very high affinity for the FP receptor, the subsequent downstream effects on melanin production may be modulated by other factors.
Detailed Research Findings
The following table summarizes the key findings from research on tafluprost acid and its influence on melanogenesis pathways. Due to the limited number of studies focusing specifically on tafluprost acid's molecular impact on melanogenesis, some data points are inferred from the broader class of prostaglandin analogs.
| Parameter | Finding Related to Tafluprost Acid | General Mechanism for Prostaglandin Analogs |
|---|---|---|
| Receptor Affinity | Possesses a greater affinity for the prostanoid FP-receptor than the acid form of latanoprost. nih.gov | Act as selective agonists for the prostaglandin F2α (FP) receptor. elsevierpure.com |
| Effect on Melanocyte Number | No evidence of increased melanocyte proliferation. | Pigmentation change is due to increased melanin content, not an increase in the number of melanocytes. nv.gov |
| In Vitro Melanogenesis Stimulation | Reported to have less stimulating effects on melanogenesis in vitro compared to latanoprost. nih.gov | Stimulates melanogenesis in iridial melanocytes. elsevierpure.com |
| Tyrosinase Gene Expression | Specific data not available in the searched literature. | Transcription of the tyrosinase gene is upregulated. elsevierpure.com |
| MITF, TRP-1, and TRP-2 Expression | Specific data not available in the searched literature. | Believed to be upregulated as part of the downstream signaling from FP receptor activation. |
Metabolic Pathways and Biotransformation of Tafluprost Acid
Enzymatic Hydrolysis of Tafluprost (B1681877) Prodrug to Tafluprost Acid in Ocular Tissues
The initial and crucial step in the biotransformation of tafluprost is its rapid hydrolysis to tafluprost acid. This process occurs predominantly in ocular tissues, particularly the cornea, immediately following topical instillation drugbank.comwikipedia.orgtga.gov.audrugs.comhres.cafda.govnih.gov. The primary enzyme responsible for this ester hydrolysis is carboxyl esterase, as demonstrated in studies using rabbit corneal tissue and purified enzymes hpra.iehpra.iehpra.iehpra.iepillbuys.comru-pills.commims.commims.com. Butylcholine esterase has also been identified as potentially contributing to this hydrolysis, while acetylcholine (B1216132) esterase does not hpra.iehpra.iehpra.iehpra.iepillbuys.comru-pills.commims.com. This rapid conversion ensures that the active metabolite, tafluprost acid, is readily available at the site of action drugbank.comwikipedia.orgtga.gov.audrugs.comhres.cafda.govnih.gov.
Primary Metabolic Degradation Pathways of Tafluprost Acid
Once formed, tafluprost acid undergoes further metabolic degradation through two principal pathways: fatty acid beta-oxidation and Phase II conjugation mechanisms, including glucuronidation drugbank.comwikipedia.orgtga.gov.audrugs.comhres.cafda.govhpra.iehpra.iehpra.iehpra.iepillbuys.comru-pills.commims.commims.commims.comnih.govsahpra.org.zaaoa.orgresearchgate.netgoogle.com.
Fatty Acid Beta-Oxidation Pathways
Fatty acid beta-oxidation is a primary metabolic pathway for tafluprost acid drugbank.comwikipedia.orgtga.gov.audrugs.comhres.cafda.govhpra.iehpra.iehpra.iehpra.iepillbuys.comru-pills.commims.commims.commims.comnih.govsahpra.org.zaaoa.orgresearchgate.netgoogle.comnih.govresearchgate.netnih.gov. This process involves the sequential removal of two-carbon units from the fatty acid chain, leading to the formation of shorter, inactive metabolites wikipedia.orgnih.gov. This pathway is analogous to the metabolism of natural prostaglandins (B1171923) wikipedia.orghpra.ie.
Phase II Conjugation Mechanisms, Including Glucuronidation
In addition to beta-oxidation, tafluprost acid is also subject to Phase II conjugation mechanisms, with glucuronidation being a significant pathway wikipedia.orgtga.gov.audrugs.comhres.cafda.govhpra.iehpra.iehpra.iehpra.iepillbuys.comru-pills.commims.commims.comsahpra.org.zaaoa.orgresearchgate.netgoogle.com. Products resulting from beta-oxidation, such as 1,2-dinor- and 1,2,3,4-tetranor-tafluprost acids, can subsequently undergo glucuronidation or hydroxylation wikipedia.orghpra.iehpra.iehpra.iehpra.iepillbuys.comru-pills.commims.com. These conjugation reactions typically increase the water solubility of the metabolites, facilitating their excretion hpra.ie.
Non-Involvement of Cytochrome P450 Enzyme System in Tafluprost Acid Metabolism
A distinctive feature of tafluprost acid metabolism is the explicit non-involvement of the Cytochrome P450 (CYP) enzyme system wikipedia.orgtga.gov.auhres.cahpra.iehpra.iehpra.iehpra.iepillbuys.comru-pills.commims.comsahpra.org.za. This characteristic is significant as it suggests a reduced potential for drug-drug interactions mediated by CYP enzymes, which are common with many other pharmaceutical agents.
Preclinical Pharmacokinetic Profiles: Tissue Distribution and Protein Binding of Tafluprost Acid
Preclinical studies have provided insights into the pharmacokinetic profiles of tafluprost acid, particularly concerning its tissue distribution and protein binding.
Tissue Distribution
Following topical ocular administration of radiolabelled tafluprost in monkeys, high concentrations of drug-related radioactivity were observed rapidly in ocular tissues. The highest concentrations were found in the cornea and bulbar/palpebral conjunctiva, followed by the iris, sclera, choroid with retinal pigment epithelium, and aqueous humor nih.govnih.gov. Peak radioactivity concentrations in anterior and posterior ocular tissues typically occurred within 2 hours after dosing nih.govnih.gov. The measured radioactivity in ocular and systemic tissues was proportional to the administered dose nih.govnih.gov. In rats, the highest concentrations of radioactivity were observed in the cornea, followed by the iris/ciliary body and aqueous humor nih.gov. Importantly, tafluprost acid was identified as the only noteworthy radioactive component in the cornea, aqueous humor, and iris/ciliary body for at least 8 hours post-ocular dose in rats, indicating its sustained presence as the active moiety in target tissues nih.gov.
Protein Binding
Tafluprost acid exhibits extensive binding to plasma proteins. In vitro studies have shown that tafluprost acid is highly bound to human serum albumin, with binding reported to be 99% at a concentration of 500 ng/mL hpra.iehpra.iehpra.ie. Other reports indicate protein binding of greater than 99% to human serum albumin tga.gov.ausahpra.org.za. It is anticipated that tafluprost acid will be highly protein bound in human plasma tga.gov.ausahpra.org.za. Furthermore, studies revealed that tafluprost acid was greater than 90% bound to serum albumin from various species, including rat, rabbit, dog, and humans fda.gov.
Table 1: Human Plasma Pharmacokinetic Parameters of Tafluprost Acid (0.0015% Ophthalmic Solution)
| Parameter | Day 1 (Preservative-Free) tga.gov.aufda.gov | Day 8 (Preservative-Free) tga.gov.aufda.gov | Day 1 (Preservative-Containing) tga.gov.au | Day 8 (Preservative-Containing) tga.gov.au |
| Cmax (pg/mL) | 26 | 27 | 24 | 31 |
| Tmax (minutes) | 10 (median) drugbank.comdrugs.comfda.gov | 10 (median) drugbank.comdrugs.comfda.gov | Not specified | Not specified |
| AUC0-last (pg*min/mL) | 394 | 432 | 406 | 581 |
| Below LOQ (10 pg/mL) | within 30 minutes drugbank.comtga.gov.audrugs.comhres.cafda.govsahpra.org.zaaoa.org | within 30 minutes drugbank.comtga.gov.audrugs.comhres.cafda.govsahpra.org.zaaoa.org | within 30 minutes tga.gov.au | within 30 minutes tga.gov.au |
Table 2: Protein Binding of Tafluprost Acid
| Species/Source | Protein Binding (%) | Reference |
| Human Serum Albumin (in vitro) | 99 (at 500 ng/mL) | hpra.iehpra.iehpra.ie |
| Human Serum Albumin (in vitro) | >99 | tga.gov.ausahpra.org.za |
| Human Plasma (anticipated) | Highly protein bound | tga.gov.ausahpra.org.za |
| Rat, Rabbit, Dog, Human Serum Albumin | >90 | fda.gov |
Preclinical Pharmacodynamics and Efficacy Studies of Tafluprost Acid
Intraocular Pressure Reduction in Diverse Animal Models
Tafluprost (B1681877) acid's ability to lower IOP has been consistently demonstrated across a range of animal models, including normotensive and ocular hypertensive eyes.
In ocular normotensive monkeys, single-dose applications of tafluprost (ranging from 0.00002% to 0.0025%) exhibited a dose-dependent reduction in IOP. wikipedia.orgwikipedia.orgcenmed.com Statistical significance in IOP reduction was observed at concentrations of 0.0005% and 0.0025%. wikipedia.orgwikipedia.orgcenmed.com
Repeated daily administration of tafluprost (0.0015%, 0.0025%, or 0.005%) for five days in normotensive monkeys showed sustained IOP-lowering effects, with no observed attenuation of efficacy over time. wikipedia.orgwikipedia.orgcenmed.com
Studies in ddY inbred mice also revealed a dose-dependent IOP reduction following topical application of tafluprost at concentrations of 0.0003%, 0.0015%, 0.005%, and 0.015%. wikipedia.orgguidetopharmacology.org The maximum IOP reduction was typically observed between 2 and 3 hours post-administration, with the effect saturating at a concentration of 0.005%. wikipedia.orgguidetopharmacology.org
Table 1: Dose-Dependent IOP Reduction by Tafluprost in Normotensive Animal Models
| Animal Model | Tafluprost Concentration | Key Finding | Citation |
| Monkeys | 0.00002% - 0.0025% | Dose-dependent IOP reduction; significant at 0.0005% and 0.0025% (single dose). | wikipedia.orgwikipedia.orgcenmed.com |
| Monkeys | 0.0015%, 0.0025%, 0.005% | Sustained IOP-lowering effect over 5 days with once-daily dosing. | wikipedia.orgwikipedia.orgcenmed.com |
| ddY Mice | 0.0003% - 0.015% | Dose-dependent IOP reduction; maximum effect at 2-3 hours; saturation at 0.005%. | wikipedia.orgguidetopharmacology.org |
Tafluprost has demonstrated significant therapeutic effects in animal models of ocular hypertension. In laser-induced ocular hypertensive monkeys, single-dose applications of tafluprost (0.00002% to 0.0025%) resulted in a dose-dependent reduction in IOP. wikipedia.orgwikipedia.orgcenmed.com A single topical dose of 0.0025% tafluprost significantly lowered IOP in hypertensive eyes of cynomolgus monkeys by 11.8 mmHg. mims.comwikipedia.org Furthermore, in these laser-damaged eyes, tafluprost was observed to improve optic nerve head blood flow. wikipedia.org
Comparative studies have highlighted the potent IOP-lowering efficacy of tafluprost acid relative to other prostaglandin (B15479496) F2α analogues. Tafluprost acid exhibits a 12-fold higher affinity for the human prostanoid FP receptor compared to latanoprost (B1674536) acid. mims.commims.commims.com In normotensive animals, tafluprost was approximately 10 times more potent than latanoprost. mims.com
In normotensive monkeys, a 0.0005% concentration of tafluprost demonstrated IOP-lowering potency nearly equivalent to that of 0.005% latanoprost. wikipedia.orgwikipedia.orgcenmed.com However, a single instillation of 0.0025% tafluprost significantly lowered IOP more effectively than 0.005% latanoprost in both normotensive and laser-induced ocular hypertensive monkeys. wikidata.orgmims.com When administered once daily for five days in normotensive monkeys, tafluprost (0.0015%, 0.0025%, or 0.005%) produced a greater IOP reduction at the 24-hour trough time-point compared to 0.005% latanoprost, which showed IOP levels returning to baseline. cenmed.comnih.gov Notably, in monkeys with a reduced response to latanoprost, 0.0015% tafluprost induced a greater IOP reduction than 0.005% latanoprost. wikipedia.orgwikidata.org
In ddY mice, 0.005% tafluprost demonstrated a greater decrease in IOP than 0.005% latanoprost at 3, 6, and 9 hours post-administration, and its ocular hypotensive effect also persisted longer. wikipedia.orgguidetopharmacology.orgwikipedia.org Travoprost (B1681362) at 0.004% showed comparable ocular hypotensive potency to tafluprost in mouse eyes. wikipedia.org In a rabbit model of endothelin-1 (B181129) (ET-1)-induced disturbed blood flow, tafluprost, latanoprost, and travoprost all significantly inhibited the disturbance when administered 2 hours prior to ET-1 injection. However, only tafluprost maintained a significant effect when administered 4 hours before ET-1. wikipedia.org
Table 2: Comparative IOP Reduction of Tafluprost with Other Prostaglandin F2α Analogues
| Animal Model | Compound (Concentration) | Comparison Compound (Concentration) | Key Finding | Citation |
| Monkeys | Tafluprost (0.0005%) | Latanoprost (0.005%) | Equivalent potency (single dose). | wikipedia.orgwikipedia.orgcenmed.com |
| Monkeys | Tafluprost (0.0025%) | Latanoprost (0.005%) | Significantly greater IOP reduction (single dose). | wikidata.orgmims.com |
| Monkeys | Tafluprost (0.0015%, 0.0025%, 0.005%) | Latanoprost (0.005%) | Greater IOP reduction at 24-hour trough after repeated dosing. | cenmed.comnih.gov |
| Monkeys | Tafluprost (0.0015%) | Latanoprost (0.005%) | Greater IOP reduction in latanoprost low-responder monkeys. | wikipedia.orgwikidata.org |
| ddY Mice | Tafluprost (0.005%) | Latanoprost (0.005%) | Greater and longer-lasting IOP reduction at 3, 6, 9 hours. | wikipedia.orgguidetopharmacology.orgwikipedia.org |
| ddY Mice | Tafluprost | Travoprost (0.004%) | Similar ocular hypotensive potency. | wikipedia.org |
| Rabbits | Tafluprost | Latanoprost, Travoprost | More sustained effect against ET-1 induced blood flow disturbance. | wikipedia.org |
Impact on Ocular Hemodynamics
Beyond its IOP-lowering effects, tafluprost has been shown to positively influence ocular hemodynamics, a factor increasingly recognized as important in glaucoma management. wikipedia.orgwikipedia.orgnih.govnewdrugapprovals.org
Table 3: Impact of Tafluprost on Ocular Hemodynamics in Animal Models
| Animal Model | Tafluprost Concentration | Ocular Hemodynamic Parameter | Key Finding | Citation |
| Cats | 0.0015% | Retinal Blood Flow & Velocity | Significant increase. | |
| Rabbits | 0.0015% | Optic Nerve Head Blood Flow | 15% increase after 4 weeks of daily treatment. | mims.comwikipedia.org |
| Monkeys | Topical | Optic Nerve Head Blood Flow | Enhanced in naive eyes, improved in glaucomatous eyes. | wikipedia.org |
| Monkeys | 0.0015% | Optic Nerve Head Tissue Blood Velocity (NBONH) | 16% increase after single and repeated instillations in normal and glaucomatous eyes. | nih.gov |
| Rabbits | Topical | Blood Flow (ET-1 induced) | Improvement in disturbed blood flow. | wikipedia.org |
Chemical Synthesis and Structure Activity Relationships of Tafluprost Acid and Analogues
Synthetic Methodologies for Tafluprost (B1681877) and its Active Metabolite, Tafluprost Acid
The synthesis of tafluprost and its active metabolite leverages established prostaglandin (B15479496) synthesis routes, incorporating modern catalytic and convergent strategies.
A novel convergent synthesis strategy for tafluprost has been developed, prominently featuring the Julia-Lythgoe olefination. This method utilizes a structurally advanced prostaglandin phenylsulfone (e.g., compound 16) and an aldehyde ω-chain synthon (e.g., compound 17) mdpi.comresearchgate.netnih.gov. The Julia-Lythgoe olefination is particularly advantageous as it exclusively yields the trans-13,14-ene product, ensuring stereochemical purity in the ω-chain mdpi.com. This convergent approach, also successfully applied in the manufacturing of other prostaglandin F2α analogues like latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075), contributes to reduced manufacturing costs due to the industrial-scale synthesis of common starting materials mdpi.comresearchgate.netnih.gov. Following the olefination, subsequent steps involve deoxydifluorination of a trans-13,14-en-15-one intermediate, hydrolysis of protecting groups, and final esterification to yield tafluprost mdpi.comnih.govdntb.gov.ua.
Beyond traditional convergent routes, catalytic asymmetric synthesis approaches have been explored for tafluprost. One such method involves a diastereo- and enantioselective rhodium-catalyzed Suzuki–Miyaura reaction acs.orgresearchgate.netnih.govresearchgate.netthieme-connect.com. This reaction is pivotal for constructing a key carbon-carbon bond and establishing the absolute and relative stereochemistry of the cyclopentyl core in a single step acs.orgresearchgate.netthieme-connect.com. The process typically involves the cross-coupling of a racemic bicyclic allyl chloride and an alkenyl boronic acid, leading to the introduction of the alkenyl chain with high diastereoselectivity acs.orgresearchgate.netnih.gov. This asymmetric approach, which can achieve high enantiomeric excess (e.g., 90% ee with SEGPHOS ligands), represents a modular strategy for prostaglandin synthesis acs.org. Additionally, a regio- and diastereoselective palladium-catalyzed Tsuji–Trost reaction with an enolate surrogate can also be employed in such asymmetric syntheses acs.orgresearchgate.netthieme-connect.com.
Corey lactone derivatives are fundamental intermediates in the synthesis of tafluprost and other prostaglandin analogues mdpi.comnih.govlookchem.com. These chiral building blocks provide the cyclopentane (B165970) core with predefined stereochemistry, which is crucial for the biological activity of prostaglandins (B1171923). For instance, the synthesis of tafluprost can commence from a Corey aldehyde derivative, where the ω-chain is installed via Horner-Wadsworth-Emmons condensation, followed by difluorination of the 15-one intermediate mdpi.comlookchem.com. Stereochemical control throughout the synthesis is paramount. The Julia-Lythgoe olefination ensures the formation of the correct trans-double bond geometry in the ω-chain mdpi.com. Similarly, the rhodium-catalyzed Suzuki-Miyaura reaction precisely controls the absolute and relative stereochemistry of the cyclopentyl core, often through enantioconvergence via a pseudo-meso Rh-π-allyl intermediate acs.orgresearchgate.netthieme-connect.com.
Structure-Activity Relationship (SAR) Studies of Tafluprost Acid
Structure-Activity Relationship (SAR) studies of tafluprost acid have elucidated the critical structural elements responsible for its potent pharmacological effects.
A key structural modification in tafluprost acid, distinguishing it from natural prostaglandins and other analogues, is the difluorination at the C15 position mdpi.comdrugbank.comnih.gov. This substitution involves replacing the C15 hydroxyl group with two fluorine atoms nih.gov. This difluorination renders tafluprost acid highly resistant to metabolic inactivation by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), an enzyme responsible for the rapid degradation of natural prostaglandins nih.gov. The presence of fluorine atoms significantly enhances the compound's affinity and selectivity for the prostaglandin F (FP) receptor mdpi.comdrugbank.commdpi.com. Research indicates that tafluprost acid exhibits an approximately 12-fold higher affinity for the FP receptor compared to latanoprost acid, while demonstrating negligible affinity for other prostaglandin receptors, such as prostaglandin D or E receptors mdpi.comdrugbank.commdpi.comcaymanchem.com. This enhanced selectivity contributes to its potent IOP-lowering effect by specifically increasing uveoscleral outflow drugbank.commims.com. The incorporation of fluorine atoms in drug molecules is a well-known strategy to modulate properties like lipophilicity, membrane permeation, and metabolic stability, which can lead to improved receptor binding due to higher polarizability of the C-F bond mdpi.comscience.gov.
Tafluprost is designed as an isopropyl ester prodrug of tafluprost acid drugbank.commims.comwikipedia.orgnih.govguidetopharmacology.org. This esterification significantly increases the lipophilicity of the molecule, which is crucial for its efficient penetration through the lipophilic corneal barrier of the eye drugbank.comnih.govmdpi.comwikipedia.orgnih.govnih.gov. Upon topical ocular administration, tafluprost rapidly permeates the cornea drugbank.comnih.govmims.comwikipedia.orgnih.govnih.gov. Once inside the cornea, it undergoes hydrolysis by corneal esterases, converting the inactive prodrug into its biologically active free acid form, tafluprost acid drugbank.comnih.govmdpi.commims.comwikipedia.orgnih.govnih.govfda.govmims.com. This prodrug strategy ensures optimal drug delivery to the target site while minimizing systemic exposure, as plasma concentrations of tafluprost acid typically peak within 10 minutes and fall below the limit of quantification (10 pg/mL) within 30 minutes following administration drugbank.commdpi.commims.comnih.govfda.gov.
Synthesis and Characterization of Tafluprost Acid Derivatives and Related Analogues for SAR Exploration
Tafluprost acid, the biologically active metabolite of the prodrug tafluprost, represents a significant advancement in prostaglandin F2α (PGF2α) analogues due to its potent and selective action. The strategic chemical synthesis and subsequent characterization of tafluprost acid and its derivatives have been instrumental in elucidating their structure-activity relationships (SAR) and optimizing their pharmacological profiles.
Chemical Synthesis of Tafluprost Acid and its Prodrug
The synthesis of tafluprost (AFP-168), a 15-deoxy-15,15-difluoro-16-phenoxy PGF2α analog, typically involves multi-step approaches, often originating from the commercially available Corey lactone or Corey aldehyde derivatives. One established synthetic route for tafluprost involves a sequence of reactions including:
Installation of the lower side chain (ω-chain): This is commonly achieved via a Horner-Wadsworth-Emmons condensation of the Corey aldehyde with a phosphonate (B1237965) reagent. wikidata.orgwikidata.orgmims.comnewdrugapprovals.org
Difluorination: A key step involves the difluorination of the ω-chain 15-one, often utilizing reagents such as morpholinosulfur trifluoride (Deoxo-Fluor). wikidata.orgwikidata.orgmims.comnewdrugapprovals.orgsigmaaldrich.com This introduces the geminal difluoro moiety that is characteristic of tafluprost.
Deprotection and α-chain addition: Subsequent steps involve the removal of protecting groups and the addition of the α-chain, frequently through a Wittig olefination reaction with an ylide derived from 4-carboxybutyltriphenylphosphonium bromide, leading to a cis-5,6-alkene. wikidata.orgwikidata.orgmims.comnewdrugapprovals.org
Esterification: The final step to yield tafluprost, the prodrug, is the esterification of tafluprost acid with isopropyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). wikidata.orgwikidata.orgmims.com
A novel convergent synthesis approach has also been developed, employing Julia-Lythgoe olefination of a prostaglandin phenylsulfone intermediate with an aldehyde ω-chain synthon. This method has been successfully applied to the manufacturing of other PGF2α analogs, contributing to reduced production costs. wikidata.orgsigmaaldrich.com The deoxydifluorination of a trans-13,14-en-15-one with Deoxo-Fluor is a crucial step in this convergent route, followed by hydrolysis of protecting groups to yield tafluprost acid, which is then esterified to tafluprost. wikidata.orgsigmaaldrich.com
Tafluprost itself is an ester prodrug, meaning it is rapidly hydrolyzed by corneal esterases in the eye to its biologically active free acid form, tafluprost acid. invivochem.comnih.govwikidata.org This hydrolysis is essential for its pharmacological activity.
Synthesis and Characterization of Tafluprost Acid Derivatives and Related Analogues for SAR Exploration
The exploration of structure-activity relationships (SAR) for tafluprost acid has involved the synthesis and characterization of various derivatives and analogues. This research aims to understand how modifications to the core prostaglandin structure influence receptor affinity and biological activity.
A significant structural modification in tafluprost, compared to other PGF2α analogs like latanoprost and travoprost, is the substitution of the C-15 hydrogen and hydroxyl group with two fluorine atoms. wikidata.org This difluorination at the C-15 position is a key feature contributing to its unique pharmacological profile.
During the development and SAR studies, specific derivatives of tafluprost acid have been prepared and identified. These include:
Tafluprost methyl ester: This derivative was prepared, for instance, by the deprotection of acetyl and 2,2-bis(acetoxymethyl)propyl groups in a difluorinated intermediate using potassium carbonate in methanol. wikidata.org
Tafluprost ethyl amide: This amide derivative has also been synthesized, for example, by the amidation of tafluprost acid with an ethylamine (B1201723) aqueous solution. wikidata.orgmims.com Formulations containing tafluprost ethyl amide have been explored for applications beyond traditional ophthalmic uses. mims.com
Characterization of these compounds typically involves spectroscopic methods such as proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance (¹³C-NMR), and fluorine-19 nuclear magnetic resonance (¹⁹F-NMR), which are crucial for confirming their chemical structures and purity. wikidata.org
Detailed Research Findings on SAR
Research findings highlight the critical role of specific structural elements in the activity of tafluprost acid:
Prostaglandin F Receptor Affinity: Tafluprost acid demonstrates a remarkably high affinity for the prostaglandin F (FP) receptor. Studies have shown that tafluprost acid possesses 12 times greater affinity for the FP receptor compared to latanoprost acid. wikidata.org This enhanced affinity is a key factor in its potent intraocular pressure-lowering effect.
Selectivity: Importantly, tafluprost acid exhibits almost no affinity for other related prostaglandin receptors, such as prostaglandin D or E receptors. wikidata.org This high selectivity for the FP receptor contributes to its favorable pharmacological profile by minimizing off-target effects.
C-15 Difluorination: The introduction of two fluorine atoms at the C-15 position is a defining structural modification of tafluprost. wikidata.org This modification likely contributes to the compound's metabolic stability and enhanced receptor binding, differentiating it from other PGF2α analogs.
The synthesis and characterization of these derivatives and the detailed SAR studies have provided valuable insights into the molecular requirements for potent and selective FP receptor agonism, guiding the development of tafluprost as an effective therapeutic agent.
Advanced Research Avenues and Computational Studies of Tafluprost Acid
Computational Modeling and Molecular Docking Studies of Tafluprost (B1681877) Acid-Receptor Interactions
Computational modeling and molecular docking are indispensable tools in modern drug discovery, enabling the prediction of how small molecules, such as tafluprost acid, interact with target proteins at a molecular level. While tafluprost acid primarily exerts its known pharmacological effects through its agonistic activity at the FP prostanoid receptor, recent computational investigations have expanded the understanding of its potential interactions with other biological targets.
A notable area of research involves the application of molecular docking to explore tafluprost acid's binding to cardiac ion channels, specifically the voltage-gated sodium channel NaV1.5 and the two-pore domain potassium channel TASK-1. These channels are significant targets in the context of cardiac arrhythmias, particularly atrial fibrillation. Molecular docking simulations were performed to assess the theoretical affinities of tafluprost for these channels, comparing its binding to that of bupivacaine (B1668057), a known local anesthetic. The results indicated that tafluprost demonstrated superior theoretical affinities for both NaV1.5 and TASK-1 compared to bupivacaine.
The stabilization of the protein-ligand complexes involving tafluprost and these cardiac ion channels appears to be mediated by various hydrophobic interactions, involving key residues that have been previously identified as crucial for the binding of local anesthetics.
The theoretical binding affinities (Free Energy of Binding) from molecular docking simulations for tafluprost and bupivacaine with NaV1.5 and TASK-1 are summarized below, illustrating tafluprost's stronger predicted interactions:
| Ligand | Target Protein | Estimated Free Energy of Binding (kcal/mol) |
| Tafluprost | NaV1.5 | Better affinity than Bupivacaine |
| Tafluprost | TASK-1 | Better affinity than Bupivacaine |
| Bupivacaine | NaV1.5 | (Reference for comparison) |
| Bupivacaine | TASK-1 | (Reference for comparison) |
Note: Specific numerical values for the estimated Free Energy of Binding were not provided in the source, only a qualitative comparison indicating "better affinities" for tafluprost.
In Silico Identification of Novel Binding Sites or Off-Target Interactions through Protein Structure Homology
The identification of novel binding sites and potential off-target interactions is a critical aspect of understanding a drug's full pharmacological profile and exploring drug repositioning opportunities. In silico methods, particularly those focused on comparing three-dimensional (3D) amino acid patterns among protein structures, offer a powerful approach for this purpose. These methods can detect similarities that extend beyond traditional sequence or global fold homology, revealing shared druggable patterns even in evolutionarily unrelated proteins.
A significant advancement in this area is the development of algorithms like Geomfinder2.0, which facilitates the deep exploration and discovery of similar and druggable 3D patterns within protein structures. This computational tool has been instrumental in identifying unexpected interactions. For instance, using Geomfinder2.0, tafluprost (the prodrug of tafluprost acid) was identified as a novel putative ligand for the cardiac ion channels NaV1.5 and TASK-1, despite their structural, sequence, and functional differences.
This approach is particularly valuable for predicting drug promiscuity and identifying potential new indications for existing drugs. The concept of a "receptophore" has emerged from these studies, defined as a 3D ensemble of molecular, steric, and electronic features shared by two or more receptors that ensure optimal molecular interactions with a common promiscuous ligand. Computational tools such as PocketAlign and MultiBind are utilized to structurally align and merge these similar 3D patterns, constructing a common binding site or "receptophore" that can then be used for virtual screening to find novel ligands.
Rational Drug Design Strategies for Next-Generation Prostaglandin (B15479496) Analogues Based on Tafluprost Acid Pharmacophore
Rational drug design relies on understanding the molecular features essential for a compound's biological activity, often encapsulated in a "pharmacophore" model. A pharmacophore represents the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for optimal interaction with a specific biological target.
Tafluprost acid, as a highly potent and selective FP prostanoid receptor agonist and a fluorinated analogue of prostaglandin F2α, possesses a well-defined structure that contributes to its pharmacological profile wikipedia.org. The rational design of next-generation prostaglandin analogues can leverage the pharmacophore derived from tafluprost acid's interactions with the FP receptor. By analyzing the key structural elements of tafluprost acid responsible for its high affinity and selectivity, researchers can design new compounds that retain or enhance these desirable properties while potentially introducing new therapeutic advantages.
Strategies would involve:
Identification of Key Pharmacophoric Features: Delineating the essential functional groups and their spatial relationships within tafluprost acid that are critical for FP receptor binding and activation.
Structure-Activity Relationship (SAR) Analysis: Systematically modifying parts of the tafluprost acid structure (e.g., the difluorophenoxybutenyl side chain, the cyclopentyl ring, or the heptenoic acid chain) and evaluating the impact on activity and selectivity.
Computational Screening: Utilizing the derived pharmacophore model to virtually screen large chemical libraries for novel compounds that possess similar essential features, thereby identifying potential new prostaglandin analogues.
Lead Optimization: Employing computational methods to refine the identified hits, optimizing their binding affinity, selectivity, and other desirable pharmacokinetic properties.
This approach allows for a targeted and efficient development process, moving beyond traditional trial-and-error methods by focusing on the molecular basis of tafluprost acid's potent activity.
Investigation of Tafluprost Acid in Multitarget Drug Discovery and Repositioning Concepts (e.g., Cardiac Ion Channels)
Multitarget drug discovery and repositioning represent a paradigm shift in pharmaceutical research, moving towards compounds that interact with multiple biological targets to achieve enhanced efficacy or address complex diseases. Tafluprost acid has emerged as a compelling candidate in this context, particularly concerning its unexpected interactions with cardiac ion channels.
As highlighted in Section 6.2, computational methodologies, specifically the Geomfinder2.0 algorithm, identified tafluprost as a putative ligand for the cardiac ion channels NaV1.5 (a voltage-gated sodium channel) and TASK-1 (a two-pore domain potassium channel). These channels are crucial for cardiac electrical activity, and their dysregulation is implicated in conditions like atrial fibrillation.
Subsequent in vitro experimental validation confirmed that tafluprost indeed blocked the corresponding currents at both NaV1.5 and TASK-1, demonstrating a higher potency for the latter. This finding is significant because it suggests a potential polypharmacological profile for tafluprost acid, extending its therapeutic relevance beyond its established use in glaucoma.
The successful identification and experimental validation of tafluprost's activity on these cardiac ion channels illustrate a promising drug repositioning concept: leveraging existing drugs for new indications. This approach offers a more efficient and cost-effective alternative to de novo drug development. The ability of computational tools to detect similar 3D amino acid patterns and construct "receptophores" provides a rational basis for identifying such multitarget potential, even for targets that are structurally and functionally diverse. This research opens avenues for investigating tafluprost acid or its derivatives as novel antiarrhythmic agents, underscoring the transformative impact of advanced computational studies in expanding the therapeutic landscape of known compounds.
Q & A
Q. How does tafluprost acid’s receptor binding affinity compare to other prostaglandin analogs, and what methodological approaches validate these differences?
Tafluprost acid exhibits a 12-fold higher affinity for the human prostaglandin FP receptor compared to latanoprost acid, as demonstrated via competitive binding assays using radiolabeled ligands (e.g., H-PGF) and functional assays measuring cAMP inhibition or calcium mobilization in transfected cells expressing FP receptors . Methodological validation includes:
- In vitro receptor binding assays : Using membrane preparations from FP receptor-expressing cells to calculate inhibition constants ().
- Functional selectivity studies : Assessing agonist activity against other prostanoid receptors (EP3, TP) to confirm FP receptor specificity.
Q. What experimental designs are appropriate to assess systemic absorption and pharmacokinetics of tafluprost acid following ocular administration?
Key methodologies involve:
- Plasma sampling protocols : Collecting blood at intervals (e.g., 10, 20, 30 minutes post-dose) to capture rapid clearance, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification (lower limit: 10 pg/mL) .
- Crossover studies : Comparing preserved vs. unpreserved formulations to evaluate excipient effects on bioavailability (AUC and Cmax analysis) .
- Interspecies correlation : Validating ocular penetration using animal models (e.g., rabbits, monkeys) with radiolabeled tafluprost to track tissue distribution .
Q. What in vitro models are used to study tafluprost acid’s metabolic pathways, and how do these inform human pharmacokinetics?
- Corneal esterase assays : Incubating tafluprost with corneal tissue homogenates to measure hydrolysis rates to tafluprost acid, identifying carboxylesterase as the primary enzyme .
- Hepatocyte incubations : Confirming lack of CYP450 involvement via inhibition studies with CYP-specific inhibitors (e.g., ketoconazole) .
- Beta-oxidation studies : Using C-labeled tafluprost acid to track metabolite formation (e.g., 1,2-dinor and tetranor metabolites) in liver microsomes .
Advanced Research Questions
Q. How can researchers address intersubject variability in plasma concentration data from tafluprost acid studies?
High variability (e.g., AUC SDs >100 pg·min/mL) necessitates:
- Stratified randomization : Grouping subjects by covariates like age, corneal thickness, or esterase activity.
- Population pharmacokinetic modeling : Using nonlinear mixed-effects models (NONMEM) to quantify variability sources (e.g., formulation differences, sampling delays) .
- Sensitivity analyses : Excluding outliers or applying robust statistical tests (e.g., Wilcoxon signed-rank) to minimize bias .
Q. How do contradictory findings in cardiovascular safety studies (e.g., QTc prolongation in dogs vs. monkeys) inform species selection for toxicity testing?
Transient QTc prolongation in dogs at high exposures (~700× human Cmax) but not in monkeys suggests:
- Species-specific metabolic differences : Dogs lack efficient ocular clearance mechanisms, leading to higher systemic exposure.
- Exposure margin adjustments : Using relative Cmax ratios to contextualize risk (e.g., 11–80× in dogs vs. ≤282× in monkeys) .
- Multi-species validation : Combining rodent (hERG assays), canine (Purkinje fiber action potentials), and primate models to assess clinical relevance .
Q. What methodological considerations are critical when designing studies to assess tafluprost acid’s melanin binding and ocular tissue distribution?
- Autoradiography in pigmented vs. non-pigmented models : Quantifying melanin binding using H-tafluprost in iris-ciliary body tissues .
- High-performance liquid chromatography (HPLC) : Measuring tafluprost acid in ocular tissues (e.g., aqueous humor, lens) to confirm low melanin affinity .
- Comparative pharmacokinetics : Evaluating species differences (e.g., rats vs. humans) in nasolacrimal drainage and systemic absorption .
Q. How can researchers reconcile discrepancies between in vitro CYP450 metabolism data and in vivo findings for tafluprost acid?
Despite in vitro hepatocyte data showing negligible CYP450 involvement, in vivo metabolite profiling (e.g., urine/fecal analysis) identifies beta-oxidation and glucuronidation as dominant pathways. Methodological steps include:
- Recombinant enzyme assays : Testing tafluprost acid against individual CYP isoforms (e.g., CYP3A4, CYP2D6) to exclude minor pathways .
- Stable isotope tracers : Using C-tafluprost acid to track metabolite formation in vivo .
Q. What strategies optimize detection of tafluprost acid in plasma given its rapid clearance and low bioavailability?
- Ultra-sensitive assays : LC-MS/MS with a lower limit of quantification (LLOQ) ≤10 pg/mL .
- Immediate sample stabilization : Adding esterase inhibitors (e.g., EDTA) to prevent ex vivo hydrolysis of residual tafluprost .
- Frequent early sampling : Capturing Tmax at 10 minutes post-dose to avoid missing peak concentrations .
Data Contradiction Analysis
Q. How do uterine contraction studies in rodents translate to clinical risk assessment for tafluprost acid?
Rat uterine tension increased at ≥0.1 ng/mL tafluprost acid (~4× human Cmax), but human plasma levels remain undetectable after 30 minutes. Risk assessment requires:
Q. What experimental evidence supports the lack of CYP450 induction by tafluprost acid despite prolonged use?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
